N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-5-methylpyrazine-2-carboxamide
Description
Properties
IUPAC Name |
N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]-5-methylpyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N7O3/c1-10-7-17-11(8-16-10)13(23)18-9-12-19-14(21-15(20-12)24-2)22-3-5-25-6-4-22/h7-8H,3-6,9H2,1-2H3,(H,18,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMPPQOSZLPXLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NCC2=NC(=NC(=N2)OC)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-5-methylpyrazine-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a triazine core with a morpholino group and a pyrazine carboxamide moiety. Its molecular formula is CHNO, with significant implications for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 288.29 g/mol |
| CAS Number | 2034270-70-5 |
Research indicates that this compound may exert its biological effects through the inhibition of key signaling pathways involved in cancer progression. Specifically, it has been associated with the inhibition of the PI3K/Akt pathway, which plays a crucial role in cell proliferation and survival. Inhibiting this pathway can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
Anticancer Properties
Preliminary studies have suggested that this compound exhibits notable anticancer activity. In vitro assays have demonstrated its ability to inhibit the growth of various cancer cell lines. For example:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
- Results : Significant reduction in cell viability was observed at concentrations ranging from 10 to 50 µM.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown potential anti-inflammatory effects. Studies indicate that it may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .
Study 1: Antitumor Efficacy
A study conducted on xenograft models demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The compound was administered intravenously at doses of 10 mg/kg for two weeks .
Study 2: Inflammatory Response Modulation
In vitro experiments using RAW 264.7 macrophages revealed that treatment with the compound led to a decrease in nitric oxide production and reduced expression of inducible nitric oxide synthase (iNOS), indicating its potential as an anti-inflammatory agent .
Comparative Analysis of Similar Compounds
To contextualize the biological activity of this compound, we can compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(4-chloro-6-morpholino-1,3,5-triazin-2-yl)phenol | Triazine core with phenolic group | Anticancer activity reported |
| 1-(4-(morpholino)-6-(thiazolyl)-1,3,5-triazinyl)urea | Similar triazine structure | Potential anti-inflammatory properties |
| 4-(4-(morpholino)-1,3,5-triazinyl)aniline | Morpholine and triazine structure | Investigated for antimicrobial activity |
Scientific Research Applications
Anticancer Properties
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-5-methylpyrazine-2-carboxamide has been evaluated for its anticancer activity. Preliminary studies indicate that it may inhibit specific cellular pathways involved in tumor growth. Similar compounds have shown efficacy against various cancer cell lines, suggesting that this compound might also possess significant antitumor properties .
Case Study:
Research has demonstrated that derivatives of triazine compounds exhibit cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). These studies highlight the potential of the compound as an anticancer agent due to its ability to induce apoptosis in cancer cells .
Medicinal Chemistry
The compound's structural characteristics make it a candidate for further investigation in drug development. Its ability to interact with biological targets suggests applications in:
- Anticancer Therapy : As noted earlier, it shows promise in inhibiting tumor growth.
- Antimicrobial Activity : Similar compounds have been investigated for their effectiveness against various pathogens .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(4-chloro-6-morpholino-1,3,5-triazin-2-yl)phenol | Triazine core with phenolic group | Anticancer activity reported |
| 1-(4-(morpholino)-6-(thiazolyl)-1,3,5-triazinyl)urea | Triazine structure with urea linkage | Potential anti-inflammatory properties |
| 4-(4-(morpholino-1,3,5-triazinyl)aniline | Morpholine and triazine structure | Investigated for antimicrobial activity |
This table illustrates how variations in structural features can lead to differing biological activities among compounds related to this compound .
Comparison with Similar Compounds
a. N-((4-Methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-phenylisoxazole-3-carboxamide
b. 2-[{4-Amino-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}methylthio]-N-(1H-benzo[d]imidazol-2(3H)-ylidene)-4-chloro-5-methylbenzenesulfonamide
- Molecular Formula: Not explicitly stated, but contains a triazine-amino-fluorophenyl group and a sulfonamide-benzoimidazole backbone .
- Key Differences: Uses a methylthio linker instead of methylene and incorporates a sulfonamide group. The 4-fluorophenylamino substituent introduces electron-withdrawing effects.
a. Antitumor Triazine Derivatives
Compounds such as N-(1H-benzo[d]imidazol-2(3H)-ylidene)-4-chloro-5-methylbenzenesulfonamide derivatives () feature variable substituents (fluoro, chloro, methoxy, benzyl) on the triazine ring. These modifications influence:
b. EGFR Inhibitors
The compound N-{4-[4-amino-6-ethynyl-5-(quinolin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl]bicyclo[2.2.1]heptan-1-yl}-5-methylpyrazine-2-carboxamide () shares the pyrazine-carboxamide motif but incorporates a bicycloheptane-pyrrolopyrimidine core. This structural divergence confers specificity for epidermal growth factor receptor (EGFR) tyrosine kinase inhibition .
Physicochemical and Analytical Data
Research Findings and Implications
Morpholino vs. Pyrrolidin: Morpholino’s oxygen atoms improve solubility, whereas pyrrolidin enhances lipophilicity, affecting pharmacokinetics .
Pyrazine Carboxamide : This moiety is recurrent in kinase inhibitors (e.g., EGFR inhibitors), suggesting the target compound may share similar mechanistic pathways .
Substituent Diversity : Halogens and methoxy groups on triazine derivatives correlate with antitumor activity, warranting further investigation into the target compound’s efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
